n-Benzyl-2-((cyclobutylmethyl)amino)acetamide
Description
N-Benzyl-2-((cyclobutylmethyl)amino)acetamide is a synthetic acetamide derivative characterized by a benzyl group attached to the nitrogen of the acetamide backbone and a cyclobutylmethylamino substituent at the α-carbon. The cyclobutylmethyl group introduces unique steric and electronic properties due to the strained four-membered cyclobutane ring, which distinguishes it from other alkyl or aryl substituents.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-benzyl-2-(cyclobutylmethylamino)acetamide |
InChI |
InChI=1S/C14H20N2O/c17-14(11-15-9-12-7-4-8-12)16-10-13-5-2-1-3-6-13/h1-3,5-6,12,15H,4,7-11H2,(H,16,17) |
InChI Key |
XYQDGTHPHSOBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2-((cyclobutylmethyl)amino)acetamide typically involves the reaction of benzylamine with cyclobutylmethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with acetic anhydride to form N-benzylacetamide.
Step 2: N-benzylacetamide is then reacted with cyclobutylmethylamine in the presence of a suitable catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyl and cyclobutylmethyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
Oxidation: Formation of benzyl alcohol and cyclobutylmethyl ketone.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of various substituted benzyl and cyclobutylmethyl derivatives.
Scientific Research Applications
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-Benzyl-2-((cyclobutylmethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Features
*Calculated molecular weight based on formula C₁₃H₁₈N₂O.
Key Observations :
Key Insights :
- High-yield syntheses (e.g., 85–88% in ) are achievable for acetamides with electron-rich aryl groups, whereas strained substituents like cyclobutylmethyl may reduce yields due to steric hindrance.
- Benznidazole’s synthesis () involves nitroimidazole coupling, a niche pathway distinct from the alkylation/amination steps likely used for the cyclobutylmethyl derivative.
Pharmacological and Toxicity Profiles
Discussion :
- The cyclobutylmethyl group may mitigate toxicity compared to nitroheterocycles (e.g., Benznidazole) by avoiding reactive intermediates.
- Structural analogs in and highlight the importance of substituent bulk in receptor selectivity, suggesting the cyclobutyl group could optimize target engagement.
Biological Activity
n-Benzyl-2-((cyclobutylmethyl)amino)acetamide is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Benzyl Group : Enhances lipophilicity, potentially improving bioavailability.
- Cyclobutylmethyl Amine Moiety : Provides steric bulk that may influence receptor interactions.
- Acetamide Functional Group : Involved in nucleophilic substitutions and other chemical reactivity.
The molecular formula and structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | CHNO |
| Structural Features | Benzyl, Cyclobutylmethyl, Acetamide |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in pharmacology. Its potential applications include:
- Anticonvulsant Activity : Similar compounds have shown significant protection against seizures in preclinical models. For instance, studies on related N-benzyl derivatives indicated that modifications to the acetamido group can affect anticonvulsant efficacy, with some derivatives providing full protection in maximal electroshock (MES) tests at doses comparable to established anticonvulsants like phenytoin .
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes or receptors. Interaction studies utilizing techniques such as surface plasmon resonance could elucidate binding affinities and mechanisms of action.
Anticonvulsant Studies
In a notable study focusing on N-benzyl derivatives, researchers evaluated the anticonvulsant properties of various substituted compounds. Key findings include:
- ED50 Values : For some derivatives like N-benzyl-2-acetamido-3-methoxypropionamide, ED50 values were found to be 8.3 mg/kg in MES tests, indicating potent anticonvulsant activity .
- Stereoisomer Analysis : The principal activity was associated with the (R)-isomer of certain derivatives, highlighting the importance of stereochemistry in pharmacological effects .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various biological targets. This approach helps identify potential therapeutic uses based on structural compatibility with target proteins.
| Study Type | Findings |
|---|---|
| Molecular Docking | Identified potential targets for inhibition |
| Structure-Activity Relationship | Correlated structural features with activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
